molecular formula C7H5IO3 B043159 5-Iodosalicylic acid CAS No. 119-30-2

5-Iodosalicylic acid

Cat. No.: B043159
CAS No.: 119-30-2
M. Wt: 264.02 g/mol
InChI Key: SWDNKOFGNPGRPI-UHFFFAOYSA-N
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Description

5-Iodosalicylic acid: is an organic compound with the molecular formula C7H5IO3 . It is a derivative of salicylic acid, where an iodine atom is substituted at the fifth position of the benzene ring. This compound is known for its applications in organic synthesis and its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Iodosalicylic acid can be synthesized through the iodination of salicylic acid. The process typically involves the reaction of salicylic acid with iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction conditions include maintaining a controlled temperature and pH to ensure the selective iodination at the fifth position of the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale iodination reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The product is then purified through crystallization from water to obtain the desired compound in a solid form .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Iodosalicylic acid can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

    Oxidation Reactions: The hydroxyl group in this compound can be oxidized to form corresponding quinones.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products:

Scientific Research Applications

5-Iodosalicylic acid is used in various scientific research applications:

Comparison with Similar Compounds

    3,5-Diiodosalicylic acid: Another iodinated derivative of salicylic acid with two iodine atoms.

    5-Bromosalicylic acid: A brominated derivative with similar chemical properties.

    5-Chlorosalicylic acid: A chlorinated derivative used in similar applications.

Uniqueness of 5-Iodosalicylic acid: this compound is unique due to its specific iodine substitution, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-hydroxy-5-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDNKOFGNPGRPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10152281
Record name 5-Iodosalicylic acid
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Molecular Weight

264.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

119-30-2
Record name 5-Iodosalicylic acid
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Record name 5-Iodosalicylic acid
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Record name 5-Iodosalicylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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